molecular formula C28H27ClN2O B2355277 2-(4-Benzylpiperidin-1-yl)-8-((3-chlorobenzyl)oxy)quinoline CAS No. 941909-36-0

2-(4-Benzylpiperidin-1-yl)-8-((3-chlorobenzyl)oxy)quinoline

Cat. No.: B2355277
CAS No.: 941909-36-0
M. Wt: 442.99
InChI Key: KPSZIKIUWAHEFE-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-8-((3-chlorobenzyl)oxy)quinoline, also known as BPIQ, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPIQ belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.

Scientific Research Applications

1. Antioxidant and Antibacterial Properties

Quinoline derivatives have shown significant potential in antioxidant and antibacterial applications. For instance, phenolic esters and amides of quinoline carboxylic acid demonstrated good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Furthermore, they exhibited equipotent antibacterial activities to ampicillin against various bacterial strains, such as Enterococcus sp and Staphylococcus aureus (Shankerrao et al., 2013).

2. Fluorescent Probes

Quinoline derivatives have been synthesized and investigated for their fluorescent properties, useful in bioimaging and other applications. A study detailed the synthesis of quinoline derivatives that emitted green light with high quantum yield in various solvents, indicating their potential as fluorescent probes (Bodke et al., 2013).

3. Anti-Leukemic Activity

Certain quinoline compounds have shown cytotoxic potential against leukemia cell lines. A study on a quinoline derivative demonstrated significant anti-leukemic activity, characterized by single-crystal X-ray diffraction and other analytical methods (Guillon et al., 2018).

4. Acetylcholinesterase and Butyrylcholinesterase Inhibition

Functionalized quinolines have been evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. Certain derivatives demonstrated potent inhibition of these enzymes, suggesting therapeutic potential (Jin et al., 2014).

5. Anti-Tubercular and Antibacterial Activity

Quinoline derivatives have been synthesized and screened for anti-tubercular and antibacterial activities. Some compounds showed significant anti-tubercular activity comparable to the reference drug rifampicin, indicating their potential as candidates for further investigation (Li et al., 2019).

6. Antimalarial Agents

Quinoline compounds, including chloroquine and hydroxychloroquine, have been extensively studied and used as antimalarial agents. Their structures and pharmacological properties have been well-documented, illustrating their significant role in treating malaria (Tanenbaum & Tuffanelli, 1980).

7. Mycobacterium Tuberculosis DNA Gyrase Inhibition

Studies on acridine derivatives, related to quinolines, have shown promising results in inhibiting Mycobacterium tuberculosis DNA gyrase, an enzyme crucial for the bacterium's survival. This suggests potential applications in tuberculosis treatment (Medapi et al., 2016).

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O/c29-25-10-4-8-23(19-25)20-32-26-11-5-9-24-12-13-27(30-28(24)26)31-16-14-22(15-17-31)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSZIKIUWAHEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC(=CC=C5)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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